molecular formula C11H16OS B8773116 2-Methyl-4-(phenylthio)-2-butanol CAS No. 91967-95-2

2-Methyl-4-(phenylthio)-2-butanol

Cat. No.: B8773116
CAS No.: 91967-95-2
M. Wt: 196.31 g/mol
InChI Key: NEFSBVCLBTVKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(phenylthio)-2-butanol is a useful research compound. Its molecular formula is C11H16OS and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91967-95-2

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-methyl-4-phenylsulfanylbutan-2-ol

InChI

InChI=1S/C11H16OS/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

NEFSBVCLBTVKTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCSC1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methyl-2-trimethylsilyloxybutane (9) (12 g) in methanol (55 ml) at room temperature was added ethanolic hydrogen chloride (ca. 1M, 0.2 ml). After 10 minutes the solution was concentrated in vacuo (at room temperature) to constant weight. The residue was taken up in chloroform and reconcentrated to constant weight to give 4-bromo-2-methyl-2-butanol (H, y=1, R1 =R2 =Me) as a chromatographically homogenous oil. The product was dissolved in THF (10 ml) and added to a premixed, stirred solution of potassium tert-butoxide (3.7 g) and thiophenol (3.6 ml) in N,N-dimethylformamide (50 ml) at room temperature. After a few minutes a precipitate started forming, and after 30 minutes the mixture was partitioned between ethyl acetate (300 ml) and water (200 ml). The organic layer was washed consecutively with 2N sodium hydroxide solution, water and brine. Drying and concentration in vacuo gave 3-hydroxy-3-methylbutyl phenyl sulphide as a chromatographically homogenous oil. This was dissolved in methanol (60 ml), and to the stirred solution was added sodium hydrogen carbonate (4.7 g), aqueous sodium tungstate solution (2%, 5 ml) and hydrogen peroxide (100 vol, 11.8 ml). The initial exothermic reaction which ensued was checked by momentary ice-cooling. The reaction mixture was then-stirred at 50° C. for 1 hour. After cooling the mixture was partitioned between dichloromethane (200 ml) and water. The aqueous layer was extracted with more dichloromethane, and the combined dichloromethane layers were washed with water, brine, and dried. Concentration in vacuo gave a crude product which was purified by chromatography (150 g silica gel; ether as eluant) to give the sulphone (21) as a viscous oil, 6 (300 MHz) 1.22 (6H, s), 1.64 (1H, bs), 1.88 (2H, m), 3.25 (2H, m), 7.55-7.70 (3H, m), 7.93 (2H, m).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.